molecular formula C4H9FO B129798 2-Fluoro-2-methylpropan-1-ol CAS No. 3109-99-7

2-Fluoro-2-methylpropan-1-ol

Cat. No. B129798
CAS RN: 3109-99-7
M. Wt: 92.11 g/mol
InChI Key: VQDNMKWCOYVVJH-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropan-1-ol is a β-fluorinated alcohol used as a building block in the preparation of ethers, esters as well as in other organic synthesis . It has a CAS Number of 3109-99-7 and a molecular weight of 92.11 .


Synthesis Analysis

The synthesis of 2-Fluoro-2-methylpropan-1-ol involves the use of pyridine hydrofluoride in tert-butyl methyl ether at -20 - 20℃ for approximately 2.13 hours under an inert atmosphere . The reaction mixture is then quenched slowly with 16 g of aq. K2C03 (pH 8). The organic layer is separated, and the aqueous layer is washed again with MTBE. The organic layer is dried over Na2SO4, concentrated under vacuum at below 30C to yield 2-fluoro-2- methylpropan-1-ol as a colorless oil .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-methylpropan-1-ol consists of a fluorine atom attached to a tertiary carbon atom, which is also attached to a hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-2-methylpropan-1-ol are primarily its use as a building block in the preparation of ethers and esters . It can also be involved in oxidation reactions .

Scientific Research Applications

Biofuel Production

2-Fluoro-2-methylpropan-1-ol, also known as 2-methylpropan-1-ol, is being studied for its potential in biofuel production. Bastian et al. (2011) explored the conversion of glucose to isobutanol, a biofuel candidate, in Escherichia coli. Their work focused on overcoming cofactor imbalances to achieve anaerobic isobutanol production at a high yield, marking a significant step in biofuel commercialization (Bastian et al., 2011).

Chemical Reactions

Yangjeh and Gholami (2003) investigated the reaction kinetics of 1-fluoro-2, 4-dinitrobenzene with piperidine in solutions of alcohols, including 2-methylpropan-2-ol. Their research contributes to understanding the polarity and reactivity in such reactions, which is essential for developing new synthetic pathways in chemistry (Yangjeh & Gholami, 2003).

Fluorination Studies

Burdon et al. (1977) conducted a study on the fluorination of 2-methylpropane, leading to the production of a variety of fluorinated compounds. This research is crucial for understanding the fluorination processes of hydrocarbons, which has implications in materials science and chemical synthesis (Burdon et al., 1977).

Medical Chemistry

Pero et al. (1977) synthesized and studied the effects of various esters of 3-fluoropropan-2-one, including their structure-activity relationships in mice. These findings have implications in medicinal chemistry, particularly in understanding the toxicity and potential therapeutic applications of fluorinated compounds (Pero et al., 1977).

HIV-1 Transmission Prevention

Sawada et al. (1998) explored the use of fluoroalkylated 2-acrylamido-2-methylpropanesulfonic acid oligomers in gels as potential inhibitors of HIV-1 replication. This research holds promise for developing new methods to prevent HIV-1 transmission (Sawada et al., 1998).

Radiosynthesis in PET Tracers

Rotteveel et al. (2017) investigated the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for use in positron emission tomography (PET) tracers. This research is significant in the field of nuclear medicine, particularly in improving the tools available for diagnostic imaging (Rotteveel et al., 2017).

Thermodynamic Studies

Connett (1972) measured equilibrium constants for the dehydrogenation of 2-methylpropan-1-ol, contributing valuable data to the field of chemical thermodynamics. This kind of research aids in understanding the fundamental properties of chemical reactions (Connett, 1972).

Safety And Hazards

2-Fluoro-2-methylpropan-1-ol is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

2-fluoro-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO/c1-4(2,5)3-6/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDNMKWCOYVVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456030
Record name 2-Fluoro-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-methylpropan-1-ol

CAS RN

3109-99-7
Record name 2-Fluoro-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-2-methyl-1-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C De Savi, RH Bradbury, AA Rabow… - Journal of medicinal …, 2015 - ACS Publications
… The filtrate was evaporated to give 2-fluoro-2-methylpropan-1-ol (5.90 g, 87%) as a colorless oil which was used without purification in the next step. H NMR (400 MHz, CDCl 3 ) 1.37 (…
Number of citations: 170 pubs.acs.org
M Ihara, Y Tanaka, N Takahashi, Y Tokunaga… - Journal of the …, 1997 - pubs.rsc.org
It is clear that the role of 1,2-asymmetric induction on the 1,3-dipolar cycloaddition of nitrones is influenced by the presence of a fluorine atom at the C-2 position. 2-Fluoro nitrones, …
Number of citations: 12 pubs.rsc.org
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
… Triflic anhydride (2.201 mL, 13.03 mmol) was added dropwise to 2-fluoro-2-methylpropan-1-ol (1 g, 10.86 mmol), and 2,6-lutidine (1.517 mL, 13.03 mmol) in DCM (30 mL) at −78 C. The …
Number of citations: 11 pubs.acs.org

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